

# Use of 4-Amino-3-bromo-2-chloropyridine in agrochemical synthesis

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## Compound of Interest

Compound Name: 4-Amino-3-bromo-2-chloropyridine

Cat. No.: B1517656

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## Application Note & Protocols

Topic: The Strategic Use of **4-Amino-3-bromo-2-chloropyridine** in the Synthesis of Modern Agrochemicals

### Abstract

**4-Amino-3-bromo-2-chloropyridine** (CAS: 215364-85-5) has emerged as a pivotal structural intermediate in the field of agrochemical research and development. Its unique arrangement of an amino group and two distinct halogen atoms on a pyridine scaffold provides a versatile platform for constructing complex, high-value molecules.<sup>[1]</sup> This document provides an in-depth guide for researchers and synthetic chemists on the application of this compound, with a specific focus on its role in the synthesis of the arylpicolinate class of synthetic auxin herbicides, such as Halauxifen-methyl. We will detail the core synthetic strategies, provide a validated experimental protocol for a key transformation, and explain the chemical principles that underscore its utility.

### Introduction: A Versatile Building Block

The relentless need for more effective and environmentally benign crop protection agents has driven innovation in synthetic chemistry. Halogenated pyridines are crucial precursors in this endeavor, and **4-Amino-3-bromo-2-chloropyridine** is a prime example of a highly functionalized intermediate.<sup>[1][2][3]</sup> Its structure is pre-configured with multiple reaction handles:

- C4-Amino Group: A nucleophilic site and a directing group, which can be protected or used for further derivatization.
- C3-Bromo and C2-Chloro Substituents: These halogens offer differential reactivity, enabling selective, stepwise functionalization through various cross-coupling and substitution reactions. The bromine atom is particularly well-suited for palladium-catalyzed C-C bond formation.

This combination of features makes it an ideal starting material for building the 6-aryl-4-aminopyridine scaffold, which is the core structure of a new generation of potent synthetic auxin herbicides.<sup>[4][5]</sup> These herbicides, including Halauxifen-methyl (Arylex™ active) and Florpyrauxifen-benzyl (Rinskor™ active), offer excellent control of broadleaf weeds at low application rates.<sup>[6][7][8]</sup>

## Physicochemical & Safety Data

Proper handling and storage are paramount for ensuring the integrity of the starting material and the safety of the researcher.

Table 1: Properties of **4-Amino-3-bromo-2-chloropyridine**

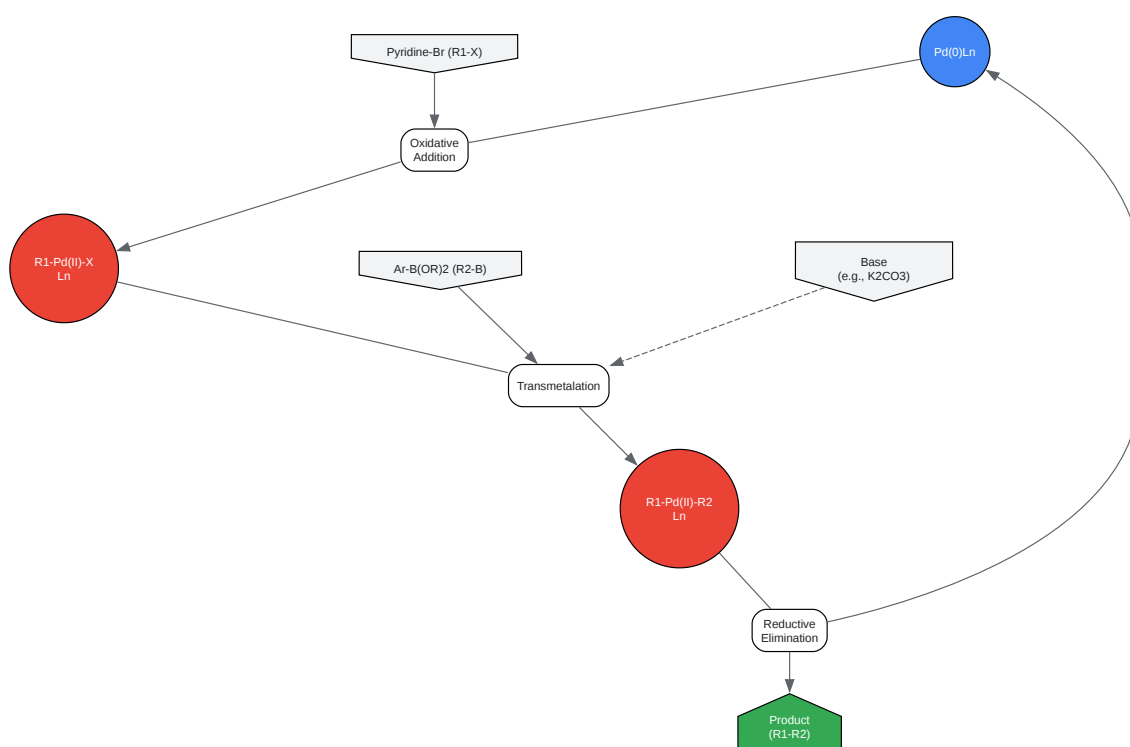
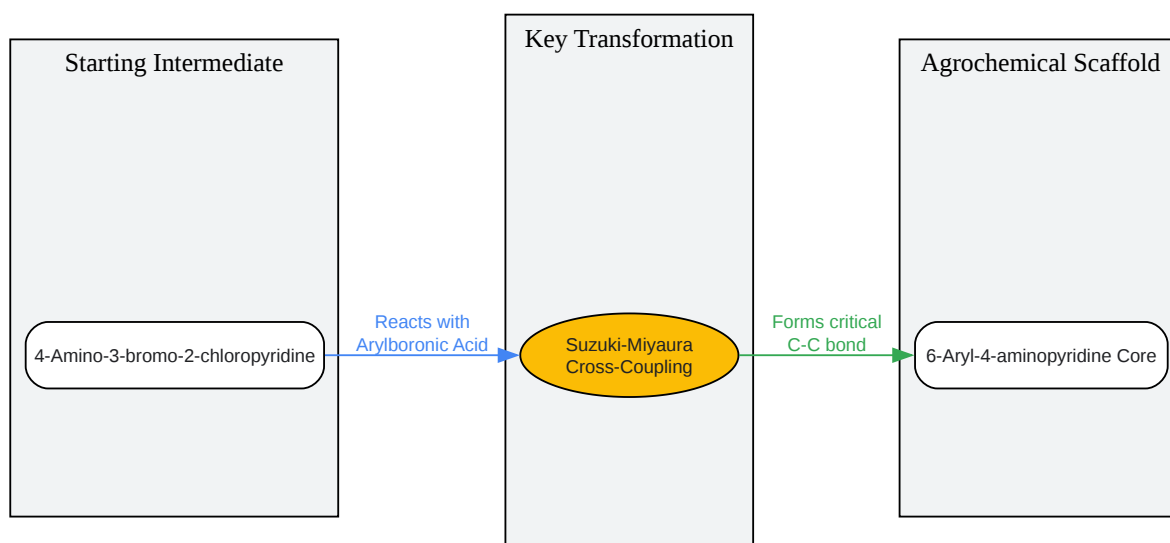
Property	Value	Reference
CAS Number	215364-85-5	<a href="#">[1]</a>
Molecular Formula	C <sub>5</sub> H <sub>4</sub> BrClN <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	207.46 g/mol	<a href="#">[1]</a>
Appearance	White to off-white solid/powder	<a href="#">[1]</a>
Melting Point	150-153 °C	<a href="#">[1]</a>
Density	1.834 g/cm <sup>3</sup>	<a href="#">[1]</a>
Storage	Store at 2-8°C in a cool, ventilated environment	<a href="#">[1]</a>

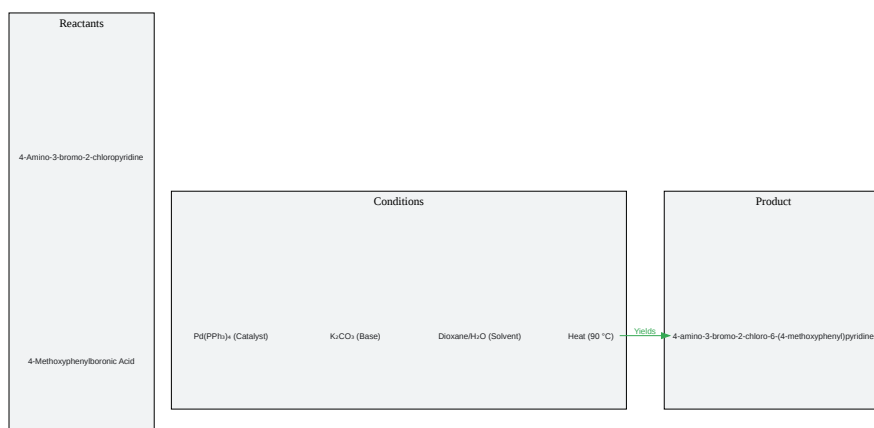
Safety Profile: **4-Amino-3-bromo-2-chloropyridine** is classified as acutely toxic if swallowed and can cause serious eye damage and skin irritation. Appropriate personal protective

equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed within a certified chemical fume hood.

## Core Synthetic Application: The Arylpicolinate Scaffold

The primary application of **4-Amino-3-bromo-2-chloropyridine** is the construction of the 6-aryl-4-aminopyridine core. The strategic placement of the bromine atom at the C3 position is not directly involved in the key coupling reaction but influences the electronic properties of the ring, while the C2-chloro and C4-amino groups are retained in the final herbicide structure, such as Halauxifen.[9] A related intermediate, where the bromine is at the 6-position, would undergo Suzuki coupling to install the aryl moiety. For the purpose of this note, we will focus on the analogous and critical Suzuki-Miyaura coupling reaction, a cornerstone of modern synthetic chemistry for creating the essential biaryl linkage in these herbicides.[5]





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